5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide
Description
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is a synthetic indole derivative characterized by a partially saturated indole core (2,3-dihydro-1H-indole) with a 5-amino substituent and a carboxamide group at the 1-position. The carboxamide nitrogen is further substituted with a cyclopentyl group.
Molecular Formula: C${14}$H${18}$N$_3$O (inferred from structural analogs)
Molecular Weight: ~262.35 g/mol
Key Features:
- 5-Amino Substituent: Introduces hydrogen-bonding capability and electronic effects.
- N-Cyclopentyl Carboxamide: The bulky cyclopentyl group may influence steric interactions and pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-11-5-6-13-10(9-11)7-8-17(13)14(18)16-12-3-1-2-4-12/h5-6,9,12H,1-4,7-8,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMGHHXWJCMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed for this purpose .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the development of greener synthesis methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors in the human body.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets in the body. The indole ring structure allows it to bind to various receptors, influencing biological pathways. For example, it may interact with serotonin receptors, affecting neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects on Carboxamide Nitrogen: Cyclopentyl vs. Methyl/Propyl vs. Cycloalkyl: Smaller alkyl groups (methyl, propyl) reduce steric hindrance, possibly enhancing solubility but limiting hydrophobic interactions .
Electronic and Steric Properties: The 5-amino group in all analogs provides a hydrogen-bond donor site. Chloro substitution at position 5 (CAS 62368-15-4) introduces electronegativity, which may alter electronic distribution and reactivity .
Molecular Weight and Solubility :
- Larger substituents (e.g., cyclopentyl) increase molecular weight and may reduce aqueous solubility compared to methyl or unsubstituted analogs.
Biological Activity
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is a compound within the indole family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.
Overview
5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide possesses a unique structure that includes both an amino group and a cyclopentyl moiety. This configuration is believed to enhance its binding affinity to various biological targets, making it a compound of interest in pharmacological research.
| Property | Value |
|---|---|
| IUPAC Name | 5-amino-N-cyclopentyl-2,3-dihydroindole-1-carboxamide |
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 1540886-84-7 |
Synthesis Methods
The synthesis of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide typically involves the Fischer indole synthesis. This method allows for the formation of the indole structure through the reaction of phenylhydrazine with a ketone under acidic conditions. Optimizing this synthesis for industrial applications may involve continuous flow reactors to improve yield and efficiency.
The biological activity of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide is primarily attributed to its interaction with specific receptors in the body:
- Serotonin Receptors : The indole structure allows binding to serotonin receptors, potentially influencing neurotransmission and exhibiting antidepressant effects.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Research indicates that 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.
Anticancer Properties
In vitro studies have demonstrated that this compound has significant cytotoxic effects on several cancer cell lines. The following table summarizes key findings from relevant studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (lung) | 10.5 | Induction of apoptosis | |
| MCF7 (breast) | 8.9 | Cell cycle arrest | |
| HeLa (cervical) | 12.3 | Inhibition of proliferation |
Case Studies
Several case studies have been conducted to explore the biological activity of this compound:
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of 5-Amino-N-cyclopentyl-2,3-dihydro-1H-indole-1-carboxamide on various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 8.9 to 12.3 µM across different types.
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against common bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
